N,N-diethyl-2,2-dimethylpropanethioamide
Description
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Properties
CAS No. |
73551-20-9 |
|---|---|
Molecular Formula |
C9H19NS |
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N,N-diethyl-2,2-dimethylpropanethioamide |
InChI |
InChI=1S/C9H19NS/c1-6-10(7-2)8(11)9(3,4)5/h6-7H2,1-5H3 |
InChI Key |
DGBKWIYKQAYUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C(C)(C)C |
Origin of Product |
United States |
Structural Classification and Chemical Identity of N,n Diethyl 2,2 Dimethylpropanethioamide
N,N-diethyl-2,2-dimethylpropanethioamide is classified as a tertiary thioamide. This classification is based on the substitution pattern of the nitrogen atom, which is bonded to the thiocarbonyl carbon and two ethyl groups, meaning it has no N-H bonds. The core structure consists of a pivaloyl group (2,2-dimethylpropanoyl) where the carbonyl oxygen has been replaced by a sulfur atom, and the amide nitrogen is substituted with two ethyl groups.
The chemical identity of the compound is derived from its corresponding amide precursor, N,N-diethyl-2,2-dimethylpropanamide. nih.govchemsynthesis.com By replacing the oxygen atom with a sulfur atom, the molecular formula changes from C9H19NO to C9H19NS.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H19NS |
| Molecular Weight | 173.32 g/mol |
| Functional Group | Tertiary Thioamide |
| Precursor (Amide) | N,N-diethyl-2,2-dimethylpropanamide |
| Precursor CAS No. | 24331-72-4 nih.gov |
Historical Perspectives on Thioamide Chemistry and Its Evolution
The chemistry of thioamides dates back to the 19th century, with one of the first described methods for their synthesis appearing in the 1870s. This early method involved the treatment of amides with phosphorus sulfides, most notably phosphorus pentasulfide (P4S10), to achieve the thionation of the carbonyl group. chemrxiv.org This fundamental transformation remains a cornerstone of thioamide synthesis.
Over the decades, the toolbox for thioamide synthesis expanded. A significant development was the introduction of Lawesson's reagent, a more soluble and often more efficient alternative to phosphorus pentasulfide for many applications. organic-chemistry.org Another classical method that gained prominence is the Willgerodt-Kindler reaction, which typically forms arylalkyl thioamides from the corresponding ketones, an amine, and elemental sulfur. chemrxiv.org
Initially explored for their fundamental chemical properties, the role of thioamides has evolved considerably. Researchers discovered their utility as versatile intermediates in the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles. springerprofessional.de In more recent times, thioamides have been recognized as important isosteres of amide bonds in medicinal chemistry and biochemistry. nih.gov This realization has spurred further research into their synthesis and incorporation into complex molecules to modulate biological activity and stability. chemrxiv.orgnih.gov
Current Research Significance of N,n Diethyl 2,2 Dimethylpropanethioamide in Organic Synthesis and Materials Science
Direct Thionation Approaches for this compound
The most direct and common method for synthesizing this compound is through the thionation of its corresponding amide, N,N-diethyl-2,2-dimethylpropanamide. This process involves the replacement of the carbonyl oxygen atom with a sulfur atom.
Conversion from N,N-diethyl-2,2-dimethylpropanamide (Corresponding Amide Precursors)
The conversion of the tertiary amide, N,N-diethyl-2,2-dimethylpropanamide, to its thioamide analogue is a standard transformation in organic synthesis. This substrate-to-product pathway is conceptually straightforward, involving the treatment of the amide with a suitable thionating agent. A patented method outlines the synthesis of the closely related 2,2-dimethylpropanethioamide from 2,2-dimethylpropanamide by reacting it with diphosphorus (B173284) pentasulfide, indicating the viability of this precursor class for synthesis. google.com
Application of Thionating Reagents (e.g., Lawesson's Reagent, Diphosphorus Pentasulfide) in Thioamide Synthesis
Two of the most prominent reagents for the thionation of amides are Diphosphorus Pentasulfide (P₄S₁₀, also known as phosphorus pentasulfide) and Lawesson's Reagent (LR). mdpi.com
Diphosphorus Pentasulfide (P₄S₁₀): This is a traditional and powerful thionating agent. mdpi.com However, reactions using P₄S₁₀ often necessitate harsh conditions, such as high temperatures and prolonged reaction times, and may require a large excess of the reagent. organic-chemistry.org Its use can also lead to the formation of highly condensed polythiophosphates as byproducts. nih.gov The reaction of amides with P₄S₁₀ is typically conducted in dry, high-boiling solvents like toluene (B28343), xylene, or pyridine (B92270) under reflux. mdpi.com
Lawesson's Reagent (LR): LR is generally considered a milder and more efficient thionating agent compared to P₄S₁₀. organic-chemistry.org It often provides higher yields and cleaner reactions under more moderate conditions. organic-chemistry.org Computational studies and experimental results confirm that amides are among the most reactive carbonyl compounds towards Lawesson's reagent, more so than esters or ketones. acs.org This reactivity allows for selective thionation of an amide in the presence of other carbonyl groups. acs.org The mechanism involves an equilibrium with a more reactive dithiophosphine ylide, which reacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force of the reaction is the formation of a very stable P=O bond during the subsequent cycloreversion. organic-chemistry.orgnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To improve the efficiency of direct thionation, various reaction parameters can be optimized. Key areas for optimization include the choice of solvent, reaction temperature, and the use of additives or alternative energy sources.
Solvent and Temperature: While early procedures often used high-boiling aromatic solvents like toluene at reflux, newer methods have demonstrated that using tetrahydrofuran (B95107) (THF) allows the reaction with Lawesson's reagent to proceed efficiently at room temperature. chemspider.com Anhydrous dioxane at reflux is also effective, particularly for P₄S₁₀ supported on alumina (B75360). researchgate.neteurekaselect.com
Additives and Supported Reagents: The efficacy of P₄S₁₀ can be significantly enhanced through additives. Combining P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) results in a potent thionating system that can provide yields comparable or superior to Lawesson's reagent and simplifies byproduct removal. nih.govaudreyli.com Another strategy involves using P₄S₁₀ on a solid support, such as alumina (Al₂O₃), which facilitates a cleaner reaction and easier product purification. researchgate.net Patented procedures also describe improved yields by reacting amides with P₄S₁₀ in the presence of sodium bicarbonate in a hydrocarbon diluent. google.comgoogle.com
Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields. Solvent-free thionation of amides using Lawesson's reagent under microwave irradiation is an expeditious and high-yield method. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Thionation Conditions for Amides
| Thionating Reagent | Typical Solvents | Temperature | Key Features / Additives | Reference |
|---|---|---|---|---|
| Lawesson's Reagent | Toluene, Xylene | High (Reflux) | Traditional method | mdpi.comchemspider.com |
| Lawesson's Reagent | THF | Room Temperature | Milder conditions, reduced reaction times | chemspider.com |
| Lawesson's Reagent | None (Solvent-free) | Microwave Irradiation | Rapid, high yield | organic-chemistry.orgorganic-chemistry.org |
| P₄S₁₀ | Pyridine, Toluene | High (Reflux) | Classic, powerful reagent | mdpi.comorganic-chemistry.org |
| P₄S₁₀ / HMDO | Dichloromethane, Benzene | Reflux | Enhanced reactivity, simplified workup | nih.govnih.gov |
| P₄S₁₀ / Al₂O₃ | Dioxane | Reflux | Inexpensive, simple byproduct removal | researchgate.neteurekaselect.com |
| P₄S₁₀ / NaHCO₃ | Hydrocarbon (e.g., Toluene) | Reflux | Improved yields, does not require polar solvent | google.comgoogle.com |
Alternative Synthetic Routes to this compound
Beyond direct thionation, alternative synthetic strategies can be employed, most notably those starting from nitrile derivatives.
Nitrile-Based Methodologies and their Adaptations for this compound (e.g., from Trimethylacetonitrile (B147661) Derivatives)
The conversion of nitriles to thioamides is a well-established transformation. researchgate.net For the synthesis of this compound, the logical nitrile precursor is trimethylacetonitrile (also known as pivalonitrile).
A Japanese patent details a method for producing the primary thioamide, 2,2-dimethylpropanethioamide, by reacting trimethylacetonitrile with hydrogen sulfide (B99878) in an aromatic hydrocarbon solvent, using an aliphatic amine as a catalyst. google.com This primary thioamide could then, in principle, be N-alkylated to yield the target tertiary thioamide. More directly, multicomponent reactions involving a nitrile, a sulfur source, and an amine can provide a route to N,N-disubstituted thioamides. For instance, the Kindler thioamide synthesis and its variations often involve the reaction of an aldehyde, an amine (like diethylamine), and elemental sulfur. organic-chemistry.org While typically used for aryl thioamides, this general approach could be adapted.
Another common method involves the direct reaction of a nitrile with phosphorus pentasulfide to afford the corresponding primary thioamide in high yields. organic-chemistry.org
Table 2: Summary of Nitrile-to-Thioamide Conversion Methods
| Nitrile Precursor | Reagents | Product | Reference |
|---|---|---|---|
| Trimethylacetonitrile | H₂S, Aliphatic Amine Catalyst, Aromatic Solvent | 2,2-Dimethylpropanethioamide (Primary Thioamide) | google.com |
| Various Aliphatic/Aromatic Nitriles | P₄S₁₀ | Primary Thioamides | organic-chemistry.org |
| Various Nitriles | Thioacetic acid, CaH₂ | Primary Thioamides | organic-chemistry.org |
Alkylation Strategies for Substituted Thioamide Precursors
The synthesis of a tertiary thioamide like this compound can also be envisioned through the N-alkylation of a suitable thioamide precursor. This approach would typically involve a primary or secondary thioamide which is then reacted with an alkylating agent.
For example, one could synthesize 2,2-dimethylpropanethioamide (a primary thioamide) via a nitrile-based methodology as described above. google.com Subsequent exhaustive N-alkylation with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base could theoretically yield the desired N,N-diethyl product. However, this method can be complicated by competing S-alkylation, which forms a thioimidate intermediate, and challenges in achieving controlled double alkylation. chemrxiv.org While literature specifically mentions the synthesis of 2,2-dimethylpropanethioamide via "alkylation of suitable thioamide precursors," specific details of this route are not extensively documented. chemblink.com This pathway remains a plausible, albeit less common, synthetic strategy compared to the direct thionation of the corresponding tertiary amide.
Emerging Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioamides, aiming to reduce the environmental impact of these chemical processes. These principles can be directly applied to the synthesis of this compound to develop more sustainable methodologies.
One of the key areas of focus is the development and use of more environmentally benign thionating agents. Elemental sulfur, being abundant, non-toxic, and easy to handle, is an attractive alternative to traditional phosphorus-based reagents. mdpi.com Various protocols have been developed that utilize elemental sulfur in combination with different activating agents or reaction conditions to achieve the thionation of amides. nih.govorganic-chemistry.org
Another significant advancement in green thioamide synthesis is the use of alternative energy sources, such as microwave irradiation. thieme-connect.comnih.govacs.org Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govresearchgate.net This is due to the efficient and uniform heating of the reaction mixture. For the synthesis of this compound, a microwave-assisted approach using a greener thionating agent could offer substantial benefits in terms of energy efficiency and throughput.
Solvent-free or solvent-minimized reaction conditions represent another cornerstone of green chemistry. rsc.orgresearchgate.net Performing reactions without a solvent, or in a minimal amount of a more environmentally friendly solvent, reduces waste and the environmental impact associated with solvent production and disposal. Several solvent-free methods for thioamide synthesis have been reported, often in conjunction with microwave irradiation or mechanochemical methods (ball milling), which could be adapted for the preparation of this compound. researchgate.netacs.orgrsc.org
Furthermore, innovations in workup and purification procedures are contributing to the greening of thioamide synthesis. The development of chromatography-free purification methods for reactions involving Lawesson's reagent, for example by using ethylene (B1197577) glycol to quench byproducts, helps to reduce solvent usage and waste generation. beilstein-journals.orgnih.govmdpi.com
The table below summarizes a comparison of traditional and potential green synthetic approaches for this compound.
Comparison of Synthetic Approaches
| Parameter | Traditional Method (e.g., Lawesson's Reagent) | Green Chemistry Approach |
| Thionating Agent | Phosphorus pentasulfide, Lawesson's reagent | Elemental sulfur, other novel sulfur sources |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Solvent | Anhydrous organic solvents (e.g., toluene, xylene) | Solvent-free or minimal use of green solvents |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Waste Products | Phosphorus-containing byproducts, large volumes of solvent | Minimal byproducts, reduced solvent waste |
| Purification | Often requires column chromatography | Chromatography-free workups, simpler purification |
By integrating these emerging green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.
Nucleophilic Reactivity of the Thioamide Moiety in this compound
The thioamide functional group in this compound possesses a nucleophilic sulfur atom, which plays a crucial role in various chemical reactions. The lone pairs of electrons on the sulfur atom make it susceptible to attack by electrophiles, initiating a cascade of chemical transformations.
While the nucleophilic sulfur of the thioamide group is known to participate in carbon-sulfur bond forming reactions, specific studies detailing the direct involvement of this compound in such transformations are not extensively documented in the current scientific literature. In principle, the sulfur atom could act as a nucleophile in reactions with alkyl halides or other electrophilic carbon sources, leading to the formation of thioiminium intermediates, which can then undergo further reactions. However, without specific experimental data for this compound, any proposed mechanism remains speculative.
Thioamides are recognized as valuable building blocks in the synthesis of heterocyclic compounds through annulation and cycloaddition reactions. The thioamide moiety can act as a four-atom component in [4+1] annulations or as a dienophile or dipolarophile in various cycloaddition processes. These reactions are powerful tools for the construction of complex molecular architectures.
Despite the general reactivity of thioamides in these processes, specific examples of this compound participating in annulation or cycloaddition reactions are not prominently reported in the reviewed literature. The steric bulk of the tert-butyl group adjacent to the thiocarbonyl may influence its reactivity in such transformations compared to less hindered thioamides.
Electrophilic Activation and Derivatization Strategies for this compound
The thioamide group can also be rendered electrophilic, or the molecule can be derivatized at various positions through strategic activation. This section explores such transformations involving this compound.
A significant advancement in the functionalization of thioamides has been the development of site-selective C(sp³)–H amination reactions. Research has demonstrated the successful use of this compound as a substrate in Cp*CoIII-catalyzed C(sp³)–H amination with anthranils as the aminating agent. nih.gov This reaction exhibits excellent site-selectivity for the primary C(sp³)–H bonds of the N-ethyl groups. nih.gov
The proposed mechanism for this transformation involves the coordination of the thioamide sulfur atom to the Cp*CoIII catalyst. This is followed by a concerted metalation-deprotonation step, leading to the formation of a five-membered cobaltacycle intermediate. Subsequent reaction with the anthranil, acting as a bifunctional amino source, results in the amination of the activated C-H bond. nih.gov
The reaction demonstrates high functional group tolerance and provides a direct method for the introduction of an amino group at an unactivated C(sp³)–H position. nih.gov
Table 1: Cp*CoIII-Catalyzed C(sp³)–H Amination of this compound with Anthranil nih.gov
| Entry | Catalyst | Aminating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cp*Co(CH₃CN)₃₂ | Anthranil | 1,2-Dichloroethane | 80 | 85 |
Data extracted from the supporting information of the cited literature.
The nitrogen and sulfur atoms of the thioamide group in this compound represent potential sites for functionalization. S-alkylation, for instance, would involve the reaction of the nucleophilic sulfur atom with an alkyl halide to form a thioiminium salt. This transformation activates the thiocarbonyl group towards nucleophilic attack.
N-acylation, on the other hand, would involve the reaction of the nitrogen atom with an acylating agent. However, for a tertiary thioamide like this compound, direct N-acylation is not possible due to the absence of an N-H bond.
Stereochemical Aspects of Reactions with this compound
The study of stereochemistry is crucial for understanding the three-dimensional outcomes of chemical reactions. In the context of this compound, stereochemical considerations could arise in several scenarios, such as in asymmetric reactions where a chiral center is introduced, or in reactions involving chiral reagents or catalysts.
Currently, there is a lack of specific research in the accessible literature focusing on the stereochemical aspects of reactions involving this compound. While the field of asymmetric catalysis has explored the use of various thioamides in stereoselective transformations, specific data and detailed mechanistic studies concerning this compound are yet to be reported.
Potential for Chiral Auxiliary Applications in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. The potential of this compound as a precursor to or a component of a chiral auxiliary system is rooted in the unique electronic and steric properties of the thioamide functional group. Thioamides are known to be valuable intermediates in organic synthesis and can be engaged in catalytic transformations to produce more complex molecules.
The core concept involves attaching this thioamide moiety to a chiral scaffold. The resulting molecule can then be used to direct the stereoselective formation of new bonds. The N,N-diethyl groups and the bulky tert-butyl group can create a well-defined chiral environment once the entire auxiliary is assembled. This steric hindrance is crucial for influencing the facial selectivity of an approaching reagent, thereby favoring the formation of one stereoisomer over another.
For instance, axially chiral thioamides have been successfully employed to control the stereochemistry of carbon-carbon bond formation. nih.gov In these cases, the restricted rotation around the N-C(aryl) bond creates a chiral axis, which then dictates the stereochemical course of reactions like the thio-Claisen rearrangement. While this compound is not inherently axially chiral, it could be incorporated into a system where such chirality is present, and its bulky substituents would likely enhance the stereochemical control.
The thioamide group itself can also participate in cooperative asymmetric catalysis. researchgate.net Catalytic systems comprising a soft Lewis acid (which interacts with the sulfur atom) and a Brønsted base can chemoselectively activate thioamides for various transformations, including direct catalytic asymmetric aldol (B89426) reactions. researchgate.netelsevierpure.com The specific substituents on the thioamide, such as the diethylamino and tert-butyl groups, would modulate its reactivity and the stability of the intermediates, thereby influencing the efficiency and selectivity of the catalytic cycle.
Diastereoselective and Enantioselective Transformations Guided by Thioamide Structure
The effectiveness of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity or enantioselectivity in a given transformation. The structure of this compound is well-suited to achieve this, primarily due to the significant steric bulk provided by the tert-butyl group attached to the thiocarbonyl carbon.
In a hypothetical scenario where a chiral version of this thioamide (or a molecule containing this thioamide as part of a chiral auxiliary) is used, the tert-butyl group would act as a powerful stereodirecting element. For example, in enolate chemistry, deprotonation of an adjacent methylene (B1212753) group would lead to a conformationally restricted enethiolate. The tert-butyl group would effectively shield one face of the enethiolate, forcing an incoming electrophile to attack from the less hindered face, thus leading to a high diastereomeric excess.
The N,N-diethyl groups also contribute to the steric environment and can influence the E/Z selectivity of the enethiolate. Studies on related N-aryl-substituted thioamides have shown that deprotonation can lead selectively to enethiolates of a specific geometry, which is a critical factor in achieving high diastereoselectivity in subsequent reactions. nih.gov
An example of such a transformation is the asymmetric Claisen rearrangement of S-allyl keteneaminothioacetals derived from axially chiral thioamides. This reaction proceeds with good to high yields and significant diastereoselectivities, as illustrated in the table below, which showcases results from analogous systems.
| Allyl Halide | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Allyl Bromide | 85 | 80:20 |
| Crotyl Chloride | 80 | 88:12 |
| Methallyl Chloride | 90 | 82:18 |
The high diastereoselectivities observed in these related systems suggest that a chiral auxiliary incorporating the this compound structure could similarly guide stereoselective transformations. The combination of the bulky tert-butyl group and the conformationally mobile N,N-diethyl groups would create a distinct and effective chiral pocket to control the approach of reactants.
Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 2,2 Dimethylpropanethioamide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N-diethyl-2,2-dimethylpropanethioamide
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis of chemical shifts, signal multiplicities, and correlation spectra allows for an unambiguous assignment of the molecular structure.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the magnetically non-equivalent protons in the molecule. The tert-butyl group, with its nine equivalent protons, is expected to produce a sharp singlet. The N-diethyl groups, however, can be more complex. Due to the partial double-bond character of the C-N bond in thioamides, rotation can be restricted, potentially rendering the two ethyl groups (or even the two methylene (B1212753) protons within each ethyl group) diastereotopic. This would result in more complex splitting patterns than simple quartets and triplets. However, at room temperature, it is common for this rotation to be fast enough on the NMR timescale to show two distinct sets of signals for the ethyl groups, or a single averaged set.
A primary thioamide derivative, 2,2-dimethylpropanethioamide (B146239) , provides a useful comparison. In this simpler structure, the key difference is the presence of N-H protons, which would typically appear as a broad singlet, and the absence of the N-ethyl signals.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and analysis of similar structures.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.3 | Singlet | 9H |
| -N-CH₂-CH₃ | ~3.4 - 3.8 | Quartet | 4H |
| -N-CH₂-CH₃ | ~1.2 | Triplet | 6H |
In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. The most characteristic signal for thioamides is that of the thiocarbonyl (C=S) carbon. This carbon is significantly deshielded and typically appears far downfield in the spectrum, generally in the range of 195-210 ppm. rsc.orgnih.gov The other aliphatic carbons of the tert-butyl and diethylamino groups appear in the expected upfield regions. pressbooks.pubcompoundchem.com
For the derivative 2,2-dimethylpropanethioamide , the spectrum is simplified by the absence of the N-ethyl carbons. nih.gov The thiocarbonyl carbon remains the most downfield signal, confirming the presence of the thioamide functional group.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on published data for similar thioamides and standard chemical shift ranges. rsc.org
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =S | ~205 |
| -C (CH₃)₃ | ~45 |
| -C(C H₃)₃ | ~30 |
| -N-C H₂-CH₃ | ~48 |
| -N-CH₂-C H₃ | ~13 |
To confirm the connectivity of the atoms and provide an unambiguous structural assignment, two-dimensional (2D) NMR experiments are utilized. huji.ac.illibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak connecting the methylene protons (~3.4-3.8 ppm) and the methyl protons (~1.2 ppm) of the ethyl groups. This confirms the presence of the -CH₂-CH₃ spin system. No other correlations would be expected, as the tert-butyl protons are isolated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. nanalysis.com The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals: the singlet at ~1.3 ppm would correlate to the methyl carbon signal at ~30 ppm, the quartet at ~3.4-3.8 ppm would correlate to the methylene carbon at ~48 ppm, and the triplet at ~1.2 ppm would correlate to the terminal methyl carbon of the ethyl group at ~13 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:
A correlation from the tert-butyl protons (~1.3 ppm) to both the quaternary carbon (~45 ppm) and the thiocarbonyl carbon (~205 ppm).
Correlations from the N-methylene protons (~3.4-3.8 ppm) to the thiocarbonyl carbon (~205 ppm) and the adjacent ethyl methyl carbon (~13 ppm).
A correlation from the ethyl methyl protons (~1.2 ppm) to the N-methylene carbon (~48 ppm).
These combined 2D NMR techniques provide a definitive and complete assignment of the structure of this compound.
Vibrational Spectroscopy for this compound
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.
The FTIR spectrum of a thioamide is characterized by several key absorption bands. Unlike the intense and sharp carbonyl (C=O) stretch in amides (typically 1630-1680 cm⁻¹), the thiocarbonyl (C=S) stretch is often weaker and can be coupled with other vibrations, making its assignment complex. actachemscand.org The C=S stretching vibration can appear over a wide range, but it is often found between 800 cm⁻¹ and 1500 cm⁻¹. researchgate.net Other important vibrations include C-H stretching and bending modes from the aliphatic groups. mdpi.com
For the derivative 2,2-dimethylpropanethioamide , the spectrum would additionally feature N-H stretching bands (typically broad, around 3100-3300 cm⁻¹) and N-H bending modes, which are absent in the tertiary thioamide. nih.gov
Table 3: Key FTIR Vibrational Frequencies for Thioamides
| Vibrational Mode | General Wavenumber Range (cm⁻¹) | Notes |
| C-H Stretch (sp³) | 2850 - 3000 | From tert-butyl and ethyl groups. |
| C=S Stretch | 800 - 1500 | Often coupled with C-N stretch and other modes. Can be weak. researchgate.net |
| C-N Stretch | 1250 - 1350 | Thioamide "B" band, has significant C-N character. |
Raman spectroscopy is a complementary technique to FTIR. The C=S bond, due to its polarizability, often gives a more intense and readily identifiable signal in the Raman spectrum compared to the IR spectrum. nih.govs-a-s.org The C-S single bond stretching vibration is typically observed in the 600-800 cm⁻¹ region. lmaleidykla.lt Analysis of the Raman spectrum of this compound would focus on identifying the C=S and C-S stretching modes to confirm the thioamide functionality. The symmetric C-H bending and stretching modes of the alkyl groups are also typically strong in Raman spectra.
The Raman spectrum of the derivative 2,2-dimethylpropanethioamide has been documented and shows characteristic bands for the thioamide group and the pivaloyl framework. nih.gov Comparing the spectra of the primary and tertiary thioamides allows for the specific assignment of vibrations associated with the N-diethyl groups.
Table 4: Key Raman Shifts for Thioamides
| Vibrational Mode | General Wavenumber Range (cm⁻¹) | Notes |
| C-H Stretch (sp³) | 2850 - 3000 | Typically strong signals for alkyl groups. |
| C=S Stretch | 800 - 1500 | Often more intense in Raman than in IR. |
| C-S Stretch | 600 - 800 | Associated with the thioamide linkage. lmaleidykla.lt |
Mass Spectrometry for Molecular Characterization of this compound
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for elucidating the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. However, no HRMS data for this compound is currently available in the public domain.
For a theoretical calculation, the expected exact mass of this compound (C₉H₁₉NS) would be calculated based on the most abundant isotopes of its constituent elements.
Table 1: Theoretical Isotopic Composition and Exact Mass of this compound
| Element | Isotope | Abundance (%) | Atomic Mass (Da) |
|---|---|---|---|
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Hydrogen | ¹H | 99.9885 | 1.007825 |
| ²H | 0.0115 | 2.014102 | |
| Nitrogen | ¹⁴N | 99.632 | 14.003074 |
| ¹⁵N | 0.368 | 15.000109 | |
| Sulfur | ³²S | 94.99 | 31.972071 |
| ³³S | 0.75 | 32.971459 | |
| ³⁴S | 4.25 | 33.967867 |
Data presented is for illustrative purposes as no experimental data has been found for the target compound.
X-ray Crystallography for Solid-State Structural Analysis (If Applicable to this compound)
As no published studies on the synthesis or crystallization of this compound were found, there is no available X-ray crystallographic data to report. Consequently, information regarding its crystal system, space group, and unit cell dimensions remains unknown.
Table 2: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₁₉NS |
| Formula weight | Not determined |
| Crystal system | Not determined |
| Space group | Not determined |
| Unit cell dimensions | Not determined |
| Volume | Not determined |
| Z | Not determined |
| Density (calculated) | Not determined |
This table is a placeholder to illustrate the type of data that would be presented if X-ray crystallographic analysis had been performed. All fields are marked as "Not determined" due to the absence of experimental data.
Computational Chemistry and Theoretical Studies of N,n Diethyl 2,2 Dimethylpropanethioamide
Electronic Structure Calculations for N,N-diethyl-2,2-dimethylpropanethioamide
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are employed to determine the optimal molecular geometry and to probe the distribution of electrons within the molecule, which dictates its reactivity and physical properties.
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, can predict its three-dimensional structure with high precision. These calculations typically reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. The thioamide functional group, in particular, exhibits a degree of planarization due to the delocalization of the nitrogen lone pair into the C=S pi-system.
DFT also provides insights into the electronic properties of the molecule. The calculated Mulliken or Natural Bond Orbital (NBO) charges can indicate the partial positive charge on the carbon and nitrogen atoms of the thioamide group and the partial negative charge on the sulfur atom. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G*)
| Parameter | Predicted Value |
| C=S Bond Length | ~1.65 Å |
| C-N Bond Length | ~1.35 Å |
| N-C (ethyl) Bond Length | ~1.47 Å |
| C-C (pivaloyl) Bond Length | ~1.54 Å |
| C-S-N Bond Angle | ~125° |
| C-N-C (ethyl) Bond Angle | ~120° |
| Dihedral Angle (C-C-N-C) | ~180° (trans) |
Note: These are typical values for similar thioamides and serve as an illustrative example.
For a more rigorous, albeit computationally intensive, analysis, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods are based on the direct solution of the Schrödinger equation without the use of empirical parameters, providing a higher level of theoretical accuracy. For this compound, these advanced calculations can be used to refine the molecular geometry and to more accurately predict electronic properties, such as electron correlation effects, which are important for a detailed understanding of the molecule's behavior. Ab initio methods are particularly useful for benchmarking the results obtained from more computationally efficient DFT methods.
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its hydrolysis, oxidation, or reactions with electrophiles and nucleophiles. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.
The calculation of the transition state structure and its associated activation energy provides crucial information about the reaction kinetics. For instance, the hydrolysis of the thioamide to the corresponding amide could be modeled to understand the role of acid or base catalysis. Computational studies on the reactions of thioamides have shown that they can proceed through various intermediates, and the specific pathway is often dependent on the reaction conditions. researchgate.netnih.gov The insights gained from such modeling can aid in the design of synthetic routes and in understanding the stability of the compound under different chemical environments.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The presence of rotatable bonds in this compound, particularly around the C-N and N-C(ethyl) bonds, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is often achieved by systematically rotating the dihedral angles of interest and calculating the energy at each point to generate a potential energy surface.
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD simulations can explore the conformational landscape and identify the most populated conformational states. For this compound, MD simulations would likely show restricted rotation around the C-N bond due to its partial double bond character, a common feature in amides and thioamides. acs.org The simulations can also provide information on the flexibility of the diethylamino and pivaloyl groups.
Table 2: Illustrative Conformational States and Relative Energies for Rotation about the C-N bond in a generic N,N-diethylthioamide
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Trans | 180° | 0.0 |
| Transition State | 90° | ~15-20 |
| Cis | 0° | ~2-5 |
Note: These values are illustrative and based on typical rotational barriers for thioamides.
Computational Prediction of Spectroscopic Parameters for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are of particular interest.
NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations can predict the ¹H and ¹³C chemical shifts for the different nuclei in the molecule. The predicted spectra can aid in the assignment of experimental NMR signals and can provide insights into the relationship between the electronic structure and the observed chemical shifts. It is important to note that the accuracy of predicted NMR shifts can be influenced by the choice of computational method, basis set, and the inclusion of solvent effects. nih.gov
Similarly, the vibrational frequencies of this compound can be computed. The calculated frequencies correspond to the different vibrational modes of the molecule, such as C=S stretching, C-N stretching, and various bending modes. The predicted infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of the observed vibrational bands.
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Structurally Similar Thioamide
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=S | ~200-210 | ~205 |
| C (pivaloyl quaternary) | ~45-55 | ~50 |
| CH₃ (pivaloyl) | ~25-35 | ~30 |
| CH₂ (ethyl) | ~40-50 | ~45 |
| CH₃ (ethyl) | ~10-20 | ~15 |
Note: These are representative values for illustrative purposes.
Advanced Applications and Functional Materials Derived from N,n Diethyl 2,2 Dimethylpropanethioamide
Role in Medicinal Chemistry Research and Drug Discovery Efforts
The thioamide moiety is a critical pharmacophore and a reactive intermediate in the synthesis of medicinally relevant molecules. Derivatives of 2,2-dimethylpropanethioamide (B146239) are key intermediates in the synthesis of various pharmaceutical compounds, including those with antimicrobial, antiviral, and anticancer properties. chemblink.com
The thioamide group is a powerful precursor for the construction of sulfur-containing heterocyclic rings, which are prevalent in many bioactive compounds. A significant application of 2,2-dimethylpropanethioamide, a parent compound to the N,N-diethyl derivative, is in the preparation of substituted thiazoles. For instance, it is used as a reagent to synthesize sulfonyl-substituted 4,5-diarylthiazoles. chemicalbook.com These specific thiazole (B1198619) derivatives have been identified as potent cyclooxygenase-2 (COX-2) inhibitors, a class of drugs known for their anti-inflammatory effects. chemicalbook.com The thioamide provides the necessary sulfur and nitrogen atoms for the Hantzsch thiazole synthesis or related condensation reactions, making it a foundational component for these bioactive systems.
Beyond their use in forming heterocyclic rings, these thioamides serve as crucial building blocks for assembling larger, more complex pharmaceutical structures. A prominent example is the use of 2,2-dimethylpropanethioamide as a reagent in the synthesis of Dabrafenib. chemicalbook.com Dabrafenib is a potent inhibitor of the BRAF kinase enzyme and is used in the treatment of cancers associated with BRAF V600 mutations. chemicalbook.com The thioamide component is incorporated during the synthetic route to construct the core structure of the drug, highlighting its role in creating sophisticated and therapeutically important molecular architectures.
Table 1: Medicinal Chemistry Applications of 2,2-Dimethylpropanethioamide Derivatives
| Precursor Application | Resulting Heterocycle/Scaffold | Associated Biological Target/Drug |
|---|---|---|
| Reagent for Thiazole Synthesis | Sulfonyl-substituted 4,5-diarylthiazole | Cyclooxygenase-2 (COX-2) |
Catalysis and Ligand Design with N,N-diethyl-2,2-dimethylpropanethioamide
The sulfur atom in the thioamide functional group possesses excellent coordination properties, making thioamide-containing molecules valuable as ligands in transition metal catalysis.
Derivatives of 2,2-dimethylpropanethioamide are utilized as ligands that coordinate with metal centers to facilitate chemical reactions. chemblink.com The soft nature of the sulfur atom makes it an effective binder for various transition metals, particularly late transition metals like palladium, rhodium, and iridium. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen and the carbon backbone (such as the N,N-diethyl and 2,2-dimethyl groups), allowing for precise control over the reactivity and selectivity of the resulting metal complex.
Catalyst systems incorporating thioamide-based ligands have demonstrated high efficiency and selectivity in a range of important organic transformations. chemblink.com These include:
Cross-Coupling Reactions: These reactions, such as Suzuki and Heck couplings, are fundamental for creating carbon-carbon bonds. Thioamide ligands can stabilize the active palladium catalyst, enhancing its performance and longevity.
Asymmetric Hydrogenation: This process is crucial for producing chiral molecules, which is of paramount importance in the pharmaceutical industry. nih.gov Chiral thioamide-based ligands can create a specific three-dimensional environment around the metal center, enabling the selective synthesis of one enantiomer of a product over the other.
C-H Activation: This cutting-edge field of chemistry involves the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov Catalyst systems derived from thioamide ligands have shown potential in mediating these transformations, offering more efficient and atom-economical synthetic routes to complex molecules. chemblink.com
Table 2: Catalytic Applications of Thioamide-Derivative Ligands
| Catalytic Reaction Type | Role of Thioamide Ligand | Significance |
|---|---|---|
| Cross-Coupling | Stabilizes active metal species (e.g., Palladium) | Efficient C-C bond formation |
| Asymmetric Hydrogenation | Creates a chiral environment around the metal center | Synthesis of enantiomerically pure compounds |
Future Research Directions and Emerging Challenges for N,n Diethyl 2,2 Dimethylpropanethioamide
Development of Novel and Sustainable Synthetic Methodologies
Traditional methods for thioamide synthesis, such as the Willgerodt-Kindler reaction or thionation of amides with reagents like phosphorus pentasulfide, often involve harsh conditions, poor atom economy, and the use of hazardous materials. chemistryforsustainability.orgwikipedia.org A primary future goal is the development of green and sustainable synthetic routes to N,N-diethyl-2,2-dimethylpropanethioamide.
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient and align with the principles of green chemistry. chemistryforsustainability.org Future research should explore one-pot syntheses of this compound from simple precursors. For instance, a three-component reaction involving pivaldehyde (2,2-dimethylpropanal), diethylamine, and a sulfur source could be investigated. nih.gov The use of elemental sulfur as a benign and abundant sulfur source is particularly attractive. chemistryforsustainability.org
Catalyst-Free and Solvent-Free Conditions: Recent advancements have demonstrated thioamide synthesis under catalyst- and solvent-free conditions, significantly reducing environmental impact. nih.gov Adapting these methods for the synthesis of this compound at room temperature could offer a clean and efficient production pathway. nih.gov
Alternative Energy Sources: The use of microwave irradiation has been shown to accelerate the Kindler thioamide synthesis, reducing reaction times from hours to minutes. organic-chemistry.orgorganic-chemistry.org Similarly, visible-light-driven protocols represent a mild and versatile approach for thioamide synthesis. nih.gov Investigating these energy sources for the production of this compound could lead to more energy-efficient processes.
Table 1: Comparison of Synthetic Methodologies for Thioamides
| Methodology | Traditional Approach (e.g., Lawesson's Reagent) | Future Sustainable Approach |
|---|---|---|
| Principle | Thionation of corresponding amide | One-pot, multicomponent reaction |
| Reactants | N,N-diethyl-2,2-dimethylpropanamide, Lawesson's reagent | 2,2-dimethylpropanal, diethylamine, elemental sulfur |
| Conditions | High temperature, organic solvent (e.g., toluene) | Catalyst-free, solvent-free or aqueous media, room temperature |
| Atom Economy | Moderate to low | High |
| Byproducts | Phosphorus-containing waste | Minimal |
| Sustainability | Low | High |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The thioamide group is known for its versatile reactivity, serving as a precursor to various sulfur-containing heterocycles. nih.gov However, the specific reactivity of a sterically hindered thioamide like this compound remains largely unexplored. The bulky 2,2-dimethylpropyl (neopentyl) group is expected to exert significant steric and electronic effects, potentially leading to novel chemical transformations.
Sterically Governed Reactions: The significant steric hindrance around the thiocarbonyl group could influence its accessibility to nucleophiles and electrophiles. acs.orgnih.gov This could enable highly selective reactions that are not possible with less hindered thioamides. Future studies should focus on reactions where this steric bulk can be used to control regioselectivity or stereoselectivity. For example, in metal-catalyzed cross-coupling reactions, the steric profile could favor the formation of unique products.
Unconventional Bond Activations: Recent research has focused on the activation of the N–C(S) bond in thioamides, a challenging but rewarding transformation. nih.govnsf.gov Applying these activation strategies, such as N-functionalization to destabilize the ground state, to this compound could open pathways for direct transamidation or other functional group interconversions that are currently elusive. nih.govnsf.gov
Metal-Free C-C Bond Cleavage: The development of metal-free reactions is a key goal in modern organic synthesis. acs.org Exploring reactions where the thioamide functionality of this compound participates in or directs C-C bond cleavage in other molecules could lead to novel synthetic strategies for constructing complex molecular architectures. acs.org
Integration of this compound into Advanced Functional Systems
The unique electronic and coordination properties of the thioamide group make it a promising candidate for incorporation into advanced functional materials. rsc.org Thioamides possess distinct photophysical properties compared to their amide counterparts, including red-shifted absorption bands, and have been used as fluorescence quenchers. nih.govacs.org
Coordination Chemistry and Catalysis: Thioamides are versatile ligands capable of coordinating to metal ions in various modes. rsc.orgucj.org.ua The specific steric and electronic profile of this compound could be exploited to synthesize novel metal complexes. rsc.org These complexes could find applications in catalysis, for example, as pincer ligands in carbon-carbon coupling reactions. nih.govacs.org The bulky substituents may enhance the stability and solubility of the resulting catalysts.
Functional Polymers: The incorporation of thioamide groups into polymer backbones can modify material properties such as thermal stability and optical characteristics. chemblink.com this compound could be developed into a monomer for the synthesis of novel polythioamides. These materials could exhibit interesting photophysical properties or serve as platforms for surface modification. chemblink.com
Molecular Switches: The thioamide bond can undergo photoinduced trans-to-cis isomerization, making thioamide-containing molecules potential candidates for molecular switches. nih.govnih.gov Investigating the photophysical properties of this compound and its derivatives could lead to the development of new light-responsive systems.
Table 2: Potential Applications in Advanced Functional Systems
| System | Role of this compound | Potential Application |
|---|---|---|
| Metal Complexes | Sterically demanding ligand | Homogeneous catalysis, anticancer agents nih.gov |
| Polymers | Monomer unit | High-performance plastics, coatings, functional surfaces chemblink.com |
| Molecular Devices | Photoswitchable component | Data storage, smart materials |
| Sensors | Fluorescence quencher | Probes for studying biological processes acs.org |
Scalable and Economically Viable Production Methods for Industrial Applications
For any chemical compound to find widespread industrial application, its production must be scalable, safe, and economically viable. While traditional methods may suffice for laboratory-scale synthesis, they are often unsuitable for large-scale production due to cost, safety, and waste disposal issues. google.com A significant challenge will be to translate the novel, sustainable synthetic methods discussed in section 7.1 into robust industrial processes.
Process Intensification: Moving from batch to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability. Developing a continuous flow process for the synthesis of this compound would be a major step towards industrial viability.
Atom Economy and Raw Material Cost: The economic feasibility of production is heavily dependent on the cost of starting materials and the efficiency of their conversion into the final product. Future research should prioritize synthetic routes that utilize inexpensive and readily available feedstocks. researchgate.net For instance, methods that use elemental sulfur and simple aliphatic precursors are preferable to those requiring complex, pre-functionalized reagents. chemistryforsustainability.orgorganic-chemistry.org
Downstream Processing and Purification: A crucial aspect of scalable production is the ease of product isolation and purification. Catalyst-free and solvent-free reactions are particularly advantageous as they can simplify downstream processing, reducing costs and waste. nih.gov For example, a patent for the related 2,2-dimethylpropanethioamide (B146239) describes a process involving reaction in an aromatic hydrocarbon solvent followed by crystallization, indicating a potential pathway for industrial-scale purification. google.com The development of methodologies that yield this compound in high purity directly from the reaction mixture would be a significant advancement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
